molecular formula C17H9NO3S B12581438 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-dione CAS No. 209908-46-3

2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-dione

Cat. No.: B12581438
CAS No.: 209908-46-3
M. Wt: 307.3 g/mol
InChI Key: MDCMCYIUPVNGCY-UHFFFAOYSA-N
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Description

2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-dione is a complex organic compound that belongs to the family of quinoid compounds. These compounds are characterized by their unique structure, which includes a quinone moiety. Quinone derivatives are known for their diverse biological activities and are found in various natural products, medicines, and biochemical substances .

Preparation Methods

The synthesis of 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-dione involves multiple steps. One common method includes the reaction of N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas with potassium thiocyanate or thiourea. The highest yields are typically obtained when thiourea is used in ethanol in the presence of hydrochloric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including halogenation, oxidation, and substitution. For instance, halogenation of N-(4-oxocyclohexa-2,5-dien-1-ylidene) derivatives can introduce up to four halogen atoms, depending on the reaction conditions . Common reagents used in these reactions include potassium thiocyanate, thiourea, and various halogens. The major products formed from these reactions are often derivatives with enhanced biological activities.

Mechanism of Action

The mechanism of action of this compound involves its redox potential and electrophilicity. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its use as an anticancer agent, where the generated ROS can lead to cell death in cancer cells . The molecular targets and pathways involved include various cellular enzymes and signaling pathways that respond to oxidative stress.

Comparison with Similar Compounds

Similar compounds include other quinone derivatives such as 1,4-benzoquinone and 1,3-benzoxathiol-2-one derivatives. Compared to these compounds, 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-dione exhibits unique properties due to the presence of the thiazole ring, which enhances its biological activity and redox potential . This makes it a more potent compound in various applications, including medicinal chemistry and biochemical research.

Properties

CAS No.

209908-46-3

Molecular Formula

C17H9NO3S

Molecular Weight

307.3 g/mol

IUPAC Name

2-(4-hydroxyphenyl)benzo[f][1,3]benzothiazole-4,9-dione

InChI

InChI=1S/C17H9NO3S/c19-10-7-5-9(6-8-10)17-18-13-14(20)11-3-1-2-4-12(11)15(21)16(13)22-17/h1-8,19H

InChI Key

MDCMCYIUPVNGCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC(=N3)C4=CC=C(C=C4)O

Origin of Product

United States

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